molecular formula C18H24N4O2S B2690128 N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476448-29-0

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2690128
CAS No.: 476448-29-0
M. Wt: 360.48
InChI Key: GPFXPPWAYYUORP-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class. Substituted 1,2,4-triazoles are a significant scaffold in medicinal chemistry and chemical biology research, explored for their potential to interact with various biological targets . These compounds have been investigated for modulating intracellular receptor pathways, such as glucocorticoid receptor agonism, and for their potential utility in metabolic disease research . The compound features a benzamide group linked to the triazole core, a structural motif present in compounds with diverse bioactivities. Its molecular structure includes a cyclohexyl group and a methylsulfanyl (thiomethyl) substituent, which can influence its physicochemical properties, including lipophilicity and potential metabolic stability. Researchers may find this compound valuable as a building block for chemical synthesis, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-24-15-10-8-13(9-11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFXPPWAYYUORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.

    Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate its effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

The presence of the triazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific pathways associated with cell proliferation and survival. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong anticancer activity.

Neuroprotective Effects

The compound also exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic signaling, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Neuroprotection Research Findings

In a study examining its AChE inhibitory activity:

ParameterValue
IC50 for AChE inhibition2.7 µM

This suggests a strong potential for therapeutic applications in neurodegenerative conditions.

Case Study on Antimicrobial Activity

A study conducted by Desai et al. (2016) demonstrated that derivatives of this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This finding highlights its potential as a novel antimicrobial agent.

Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and offers insights into potential therapeutic strategies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups in the compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives

Compound Name / ID R<sup>4</sup> R<sup>5</sup> Benzamide Substituent Biological Activity (Reported) Reference
Target Compound Cyclohexyl Methylsulfanyl (SCH₃) 4-Methoxyphenyl Not explicitly reported (structural analog data used)
N-[(4-Cyclohexyl-5-(4-fluorobenzylsulfanyl)-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide Cyclohexyl 4-Fluorobenzylsulfanyl 4-Methoxyphenyl Anticancer (Mortalin/PARP1 inhibition)
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4-Fluorophenyl Benzylsulfanyl 4-Methoxyphenyl Antifungal
MortaparibMild 5-Thiophen-2-yl 4-Amino 4-Methoxyphenyl Co-inhibition of Mortalin/PARP1
N-[(4-Amino-5-sulfanylidene-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Amino Sulfanylidene (S=) 4-Methylphenyl Antimicrobial

Key Observations:

  • R<sup>5</sup> Substituent : Methylsulfanyl (SCH₃) is smaller than bulkier groups like benzylsulfanyl or 4-fluorobenzylsulfanyl, which may reduce steric hindrance in target binding .
  • Benzamide Group : The 4-methoxybenzamide moiety is conserved across multiple analogs, indicating its critical role in bioactivity, possibly through hydrogen bonding with target proteins .

Comparison of Reactivity:

  • Tautomerism : Triazole-thiones (e.g., intermediates in ) exist in thione-thiol tautomeric forms, confirmed by IR spectra (C=S stretch at ~1240–1255 cm⁻¹; absence of S-H bands) .
  • Stability : The target compound’s cyclohexyl group may enhance stability compared to analogs with electron-withdrawing substituents (e.g., 4-fluorophenyl), which could increase susceptibility to metabolic degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (K) Hydrogen Bonding Solubility Profile Reference
Target Compound Not reported N-H⋯O (intramolecular) Likely moderate in DMSO
N-[(4-Amino-5-sulfanylidene-...] 493–494 N-H⋯O, N-H⋯S, C-H⋯S (intermolecular) Low in polar solvents
MortaparibMild Not reported N-H⋯S, π-π stacking High lipophilicity

Key Trends:

  • Hydrogen Bonding : Intramolecular N-H⋯O bonds stabilize the target compound’s conformation, while intermolecular bonds (e.g., N-H⋯S in ) influence crystallinity .
  • Solubility: The cyclohexyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., amino groups in ) .

Biological Activity

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic compound belonging to the triazole derivative class. Its unique structure, featuring a triazole ring, cyclohexyl group, and methoxybenzamide moiety, has led to significant interest in its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molar mass of approximately 368.47 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target molecules, potentially modulating their activity. This interaction may lead to various biochemical pathways being influenced by the compound.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. This compound has shown promising results in inhibiting fungal growth. Comparative studies indicate that its efficacy may rival established antifungal agents like fluconazole and voriconazole.

Antimicrobial Properties

Research indicates that compounds with a triazole structure exhibit antimicrobial activities against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-Cancer Potential

The compound's ability to inhibit cellular proliferation has been investigated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of this compound against Candida species. Results indicated a minimum inhibitory concentration (MIC) comparable to that of fluconazole, highlighting its potential as an alternative treatment option.
  • Antimicrobial Activity : In another study focusing on bacterial pathogens, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial properties.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

Compound NameAntifungal ActivityAntimicrobial ActivityAnti-Cancer Potential
N-[...]-4-methoxybenzamideEffective (MIC comparable to fluconazole)Effective against Gram-positive and Gram-negative bacteriaInduces apoptosis in cancer cells
FluconazoleHighModerateLimited
VoriconazoleHighLowLimited

Q & A

Q. What safety protocols are essential for handling methylsulfanyl-containing compounds?

  • Methodology :
  • Ventilation : Use fume hoods due to potential sulfurous by-products.
  • PPE : Nitrile gloves and goggles; avoid metal catalysts (risk of exothermic reactions) .

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